molecular formula C7H3BrO2S B12066939 3-(4-Bromothiophen-2-yl)propiolic acid

3-(4-Bromothiophen-2-yl)propiolic acid

Cat. No.: B12066939
M. Wt: 231.07 g/mol
InChI Key: YMTOIYVJOGMCIS-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the acid group.

    Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C7H3BrO2S

Molecular Weight

231.07 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10)

InChI Key

YMTOIYVJOGMCIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C#CC(=O)O

Origin of Product

United States

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